2-(Trifluoromethyl)benzimidazole

Catalog No.
S703305
CAS No.
312-73-2
M.F
C8H5F3N2
M. Wt
186.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)benzimidazole

CAS Number

312-73-2

Product Name

2-(Trifluoromethyl)benzimidazole

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)

InChI Key

MXFMPTXDHSDMTI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)(F)F

solubility

27.9 [ug/mL]

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)(F)F

The exact mass of the compound 2-(Trifluoromethyl)benzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512765. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trifluoromethyl)benzimidazole (CAS 312-73-2) is a highly specialized, fluorinated heterocyclic building block characterized by a strongly electron-withdrawing trifluoromethyl group at the C2 position. This substitution fundamentally alters the physicochemical profile of the benzimidazole core, yielding a compound with a predicted pKa of approximately 9.25 and a LogP of 2.58 . In industrial and medicinal chemistry, it is primarily procured as a bioisostere for acidic functional groups, a lipophilic pharmacophore, and a robust ligand precursor . Its distinct electronic properties make it a critical starting material for synthesizing advanced agrochemicals, anthelmintics, and targeted therapeutics where metabolic stability and precise pKa tuning are required.

Substituting 2-(Trifluoromethyl)benzimidazole with standard generic alternatives like unsubstituted benzimidazole or 2-methylbenzimidazole leads to immediate process and performance failures . The absence of the CF3 group results in a drastic increase in the NH pKa (from ~9.25 up to ~12.8), completely eliminating the compound's ability to act as an acidic bioisostere or to undergo deprotonation under mild basic conditions during N-alkylation scale-up . Furthermore, non-fluorinated analogs lack the enhanced lipophilicity (LogP ~1.32 vs. 2.58) required for target membrane permeability in downstream biological assays . In synthetic workflows, replacing the CF3 group with a methyl group also introduces a benzylic site vulnerable to metabolic and chemical oxidation, severely compromising the stability and half-life of the final downstream products [1].

Dramatic pKa Shift for Bioisosteric Application and Mild Deprotonation

The incorporation of the strongly electron-withdrawing trifluoromethyl group at the C2 position profoundly impacts the acidity of the benzimidazole NH [1]. 2-(Trifluoromethyl)benzimidazole exhibits a pKa of approximately 9.25, making it significantly more acidic than unsubstituted benzimidazole, which has a pKa of 12.8 . This >3.5 unit drop in pKa allows the fluorinated analog to effectively mimic the acidity of phenols and certain amides in biological systems[1]. Furthermore, in synthetic workflows, this enhanced acidity enables quantitative deprotonation using mild bases (such as potassium carbonate) rather than requiring strong, hazardous bases like sodium hydride, thereby improving manufacturability and functional group tolerance.

Evidence DimensionNH Acidity (pKa)
Target Compound DatapKa ~ 9.25
Comparator Or BaselineBenzimidazole (pKa ~ 12.8)
Quantified Difference>3.5 pKa units more acidic
ConditionsAqueous conditions / Predicted and experimental baselines

Enables the use of milder reagents during N-alkylation scale-up and allows the molecule to act as an acidic bioisostere in drug design.

Enhanced Lipophilicity for Membrane Permeability

The CF3 group heavily modulates the lipophilic profile of the benzimidazole scaffold . 2-(Trifluoromethyl)benzimidazole demonstrates an XLogP3 of approximately 2.58, which is substantially higher than that of unsubstituted benzimidazole (LogP ~ 1.32) and 2-methylbenzimidazole (LogP ~ 2.2) [1]. This quantitative increase in lipophilicity directly translates to improved passive membrane permeability and higher partitioning into lipid environments. For procurement teams sourcing intermediates for agrochemicals or CNS-targeted therapeutics, this built-in lipophilicity bypasses the need for late-stage structural modifications to achieve target ADME properties [1].

Evidence DimensionLipophilicity (LogP)
Target Compound DataLogP = 2.58
Comparator Or BaselineBenzimidazole (LogP ~ 1.32)
Quantified Difference+1.26 LogP units
ConditionsStandard octanol-water partition coefficient models

Directly improves the bioavailability and target-tissue penetration of downstream pharmaceutical and agricultural products.

Oxidative and Metabolic Stability of the C2-Position

In medicinal chemistry and materials science, the stability of the C2 substituent is critical for long-term performance . 2-Methylbenzimidazole possesses a benzylic-like methyl group that is highly susceptible to chemical oxidation and cytochrome P450-mediated metabolic degradation [1]. In contrast, the robust C-F bonds in 2-(Trifluoromethyl)benzimidazole render the C2 position completely inert to standard oxidative conditions . The strong electron-withdrawing effect also lowers the electron density of the fused aromatic system, increasing the overall resistance of the core to electrophilic attack compared to electron-rich alkyl-substituted analogs [1].

Evidence DimensionC2-Substituent Oxidative Vulnerability
Target Compound DataInert CF3 group (metabolically blocked)
Comparator Or Baseline2-Methylbenzimidazole (prone to rapid oxidation to carboxylic acids)
Quantified DifferenceElimination of primary metabolic liability at C2
ConditionsIn vivo metabolic clearance models and harsh chemical oxidation assays

Prevents premature degradation of the active molecule, extending the half-life of derived therapeutics and industrial materials.

Bioisosteric Replacement in Drug Discovery

Utilizing the tuned pKa of 9.25 to replace metabolically unstable phenols or carboxylic acids in receptor agonists and enzyme inhibitors, directly leveraging the evidence of enhanced acidity and metabolic stability[1].

Synthesis of Advanced Anthelmintics and Fungicides

Leveraging the elevated LogP of 2.58 to maximize cuticular penetration and bioavailability in agricultural pests and parasitic nematodes, where unsubstituted analogs fail to achieve lethal concentrations.

Ligand Design for Transition Metal Catalysis

Using the highly acidic NH and electron-withdrawing core to synthesize specialized N-heterocyclic carbenes (NHCs) or bidentate ligands that stabilize high-oxidation-state metals under harsh conditions [1].

Proton-Exchange Membrane (PEM) Polymers

Incorporating the acidic benzimidazole motif into polymer backbones to enhance proton conductivity under anhydrous conditions at elevated temperatures, relying on the compound's enhanced oxidative stability.

XLogP3

2.7

LogP

2.67 (LogP)

Melting Point

209.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

312-73-2

Wikipedia

2-(trifluoromethyl)-1H-benzimidazole

Dates

Last modified: 08-15-2023

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